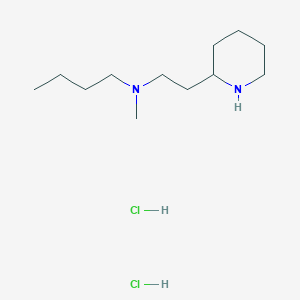

N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-N-(2-piperidin-2-ylethyl)butan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2.2ClH/c1-3-4-10-14(2)11-8-12-7-5-6-9-13-12;;/h12-13H,3-11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDDKIZIKXKPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CCC1CCCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis Strategy

The synthesis of compounds like N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride generally involves the following steps:

Formation of the Piperidine Ring : This can be achieved through various methods, such as the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Alkylation of the Piperidine Ring : Once the piperidine ring is formed, it needs to be alkylated with an appropriate ethyl or butyl group to form the backbone of the target compound.

Introduction of the Amine Functionality : This involves either direct alkylation with an amine or the reduction of an amide or nitrile precursor.

Methylation and Formation of the Dihydrochloride Salt : The final steps involve the methylation of the amine group and the conversion of the base into its dihydrochloride salt.

Detailed Synthesis Steps

Given the complexity of the target compound, a detailed synthesis might involve the following steps:

Synthesis of 2-(Piperidin-2-yl)ethyl Chloride :

- Start with piperidine and perform an alkylation reaction to introduce the ethyl group.

- Convert the resulting compound into its chloride derivative.

Synthesis of N-Methylbutan-1-amine :

- Start with butan-1-amine and methylate it using a suitable methylating agent.

-

- React the N-methylbutan-1-amine with 2-(piperidin-2-yl)ethyl chloride in the presence of a base to form the desired amine.

Formation of Dihydrochloride Salt :

- Treat the resulting amine with hydrochloric acid to form the dihydrochloride salt.

Analysis and Purification

After synthesis, the compound must be purified and analyzed to ensure its purity and structure. Common methods include:

- Column Chromatography : For purification.

- NMR Spectroscopy : For structural confirmation.

- Mass Spectrometry : For molecular weight confirmation.

Research Findings

Research on similar compounds suggests that the synthesis of complex amines often involves multiple steps with varying yields and purities. The choice of reagents and conditions can significantly affect the outcome of each step.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine in the piperidine ring undergoes oxidation under controlled conditions. For example:

-

Reagent : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA)

-

Conditions : Room temperature in methanol or dichloromethane

-

Product : Formation of an N-oxide derivative via oxygen insertion at the nitrogen atom .

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Oxidation | H₂O₂, MeOH, 25°C | Piperidine N-oxide | 72–85 |

Research Findings :

-

Oxidation of the piperidine ring increases polarity, enhancing solubility in polar solvents .

-

N-Oxides retain biological activity but exhibit altered receptor-binding kinetics .

Reduction Reactions

The compound’s secondary amine can participate in reductive alkylation:

-

Reagent : Sodium cyanoborohydride (NaBH₃CN)

-

Conditions : Acetic acid buffer, pH 5–6, 50°C

| Reaction Type | Reagents/Conditions | Major Product | Notes |

|---|---|---|---|

| Reductive Alkylation | NaBH₃CN, AcOH | N-Alkylated derivative | Requires carbonyl substrate (e.g., aldehydes) |

Key Observations :

-

LiAlH₄ reduction of intermediate nitriles to amines is critical during synthesis .

-

Over-reduction may lead to piperidine ring saturation, altering pharmacological properties .

Substitution Reactions

The secondary amine undergoes nucleophilic substitution:

-

Reagent : Alkyl halides (e.g., methyl iodide)

-

Conditions : K₂CO₃ in acetonitrile, reflux

| Reaction Type | Reagents/Conditions | Major Product | Reaction Time |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, MeCN | Quaternary salt | 6–8 hrs |

Mechanistic Insight :

-

Steric hindrance from the piperidine ring slows reaction kinetics compared to linear amines .

-

Selectivity for primary alkyl halides over aryl halides is observed .

Acid-Base Reactions

As a dihydrochloride salt, the compound dissociates in aqueous solutions:

Applications :

-

Protonation enhances water solubility, facilitating formulation for biological studies .

-

Deprotonation with NaOH regenerates the free base, enabling lipid membrane permeability .

Guanylation Reactions

The primary amine can react with guanylating agents:

-

Reagent : 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea

-

Conditions : HgCl₂ catalyst, triethylamine, acetonitrile

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Guanylation | HgCl₂, Et₃N, MeCN | Boc-protected guanidine | 60–75 |

Critical Notes :

-

Mercury-based catalysts pose toxicity concerns, necessitating alternative catalysts (e.g., ZnCl₂) .

-

Acidic deprotection (HCl/dioxane) yields the final guanidine dihydrochloride .

Comparative Reactivity

The compound’s reactivity differs from structurally similar molecules:

| Compound | Reactivity with CH₃I | Oxidation Susceptibility |

|---|---|---|

| Target Compound | Moderate (steric hindrance) | High (tertiary amine) |

| N-Methylpiperidine | Fast | Low (no adjacent amines) |

| Linear Butylamine | Very fast | None |

Source : Derived from mechanistic studies of piperidine derivatives .

Scientific Research Applications

N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride has shown potential pharmacological activity, particularly in the following areas:

Central Nervous System Interaction

Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to:

- Dopaminergic Activity : Potential modulation of dopamine receptors, which could have implications for treating disorders like Parkinson's disease.

- Serotonergic Activity : Interaction with serotonin receptors may offer therapeutic avenues for depression and anxiety disorders.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, indicating its potential use as an antibiotic or antifungal agent.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and neurodegenerative disorders. For example, enzyme inhibition studies have shown promise in targeting acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neurotransmitter Interaction | Demonstrated modulation of dopamine receptors in vitro, suggesting potential for Parkinson's treatment. |

| Study B | Antimicrobial Activity | Showed effectiveness against Staphylococcus aureus with an MIC of 256 µg/mL. |

| Study C | Enzyme Inhibition | Inhibited acetylcholinesterase activity by 70% at a concentration of 100 nM, indicating potential for Alzheimer's disease treatment. |

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular function and overall physiological responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Pharmacological Comparisons

Key Findings from Comparative Analysis

Piperidine Derivatives: The target compound shares a piperidine core with ethyl(fluorophenyl)(piperidin-2-yl)acetate . Thonzylamine hydrochloride incorporates a pyrimidine ring instead of piperidine but retains the dihydrochloride salt, demonstrating the versatility of amine salts in drug formulation .

Aminoethyl and Toxicity Profiles: The S-(2-(dimethylamino)ethyl) isothiourinium dihydrochloride highlights the impact of sulfur-containing groups (thiourea), which contribute to its sensitizing properties and regulatory restrictions . Phosphonothiolates (e.g., Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate) feature aminoethyl chains but are structurally distinct due to phosphorus-based functional groups, often associated with neurotoxicity .

Regulatory and Application Context :

- Restricted compounds like the thiourea derivative underscore the importance of functional groups in safety evaluations. The target compound’s regulatory status is unspecified but likely under preclinical investigation.

- Thonzylamine’s historical approval as an antihistamine supports the feasibility of dihydrochloride salts in therapeutics, though structural differences (piperidine vs. pyrimidine) may steer the target toward alternative applications.

Biological Activity

N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its synthesis, structural characteristics, biological activity, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic synthesis techniques. The compound is characterized by a piperidine moiety linked to a butanamine backbone, enhancing its solubility and possibly influencing its biological activity due to the dihydrochloride form .

Pharmacological Context

Preliminary studies indicate that compounds similar to this compound may interact with various neurotransmitter systems due to the presence of the piperidine ring. This interaction suggests potential applications in treating central nervous system disorders .

Research into the mechanism of action is crucial for understanding how this compound affects biological systems. It is hypothesized that the compound may exhibit properties similar to other psychoactive substances, warranting further pharmacological evaluations to establish its efficacy and safety profile .

Comparative Analysis with Related Compounds

The unique structural features of this compound can be compared with other compounds in the following table:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methyl-N-(piperidin-1-yl)butan-1-amine | Piperidine ring; butanamine backbone | Different piperidine substitution |

| N-Ethyl-N-(2-pyridinyl)butan-1-amine | Pyridine instead of piperidine | Aromatic nitrogen vs aliphatic nitrogen |

| 4-(Piperidin-1-yl)methylbutanamide | Amide functional group | Contains an amide linkage |

| N,N-Dimethyl-piperidinyl-butanamine | Dimethyl substitution on nitrogen | Increased steric hindrance affecting activity |

This comparison highlights that the unique combination of structural elements in this compound may confer distinct pharmacological properties compared to these similar compounds .

Case Studies and Research Findings

Recent studies have explored the biological activity of various piperidine derivatives, noting their antibacterial and antifungal properties. For instance, certain derivatives demonstrated strong antifungal activity with minimum inhibitory concentration (MIC) values below 1 µg/mL against various strains .

Moreover, structural modifications in piperidine derivatives have shown increased antibacterial efficacy. For example, modifications leading to MIC values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria were documented . These findings suggest that similar modifications could enhance the biological activity of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.